molecular formula C15H23ClN2O2 B11833466 benzyl (2S)-2-propylpiperazine-1-carboxylate;hydrochloride CAS No. 1217693-52-1

benzyl (2S)-2-propylpiperazine-1-carboxylate;hydrochloride

Cat. No.: B11833466
CAS No.: 1217693-52-1
M. Wt: 298.81 g/mol
InChI Key: ZKELFSSEDAZDDR-UQKRIMTDSA-N
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Description

Benzyl (2S)-2-propylpiperazine-1-carboxylate hydrochloride is a chiral piperazine derivative characterized by a benzyloxycarbonyl (Cbz) protecting group at the N1 position, a propyl substituent at the 2S position of the piperazine ring, and a hydrochloride counterion. This compound is structurally significant in medicinal chemistry due to the piperazine scaffold's prevalence in bioactive molecules, particularly in central nervous system (CNS) therapeutics and enzyme inhibitors. The stereochemistry at the 2S position and the propyl chain’s hydrophobicity may influence receptor binding, solubility, and metabolic stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl (2S)-2-propylpiperazine-1-carboxylate;hydrochloride typically involves the reaction of piperazine derivatives with benzyl chloride under controlled conditions. One common method involves dissolving piperazine hexahydrate in absolute ethanol and adding benzyl chloride while maintaining the temperature at 65°C. The reaction mixture is then cooled, and the product is isolated through filtration and drying .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzyl (2S)-2-propylpiperazine-1-carboxylate;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the compound into its corresponding oxidized forms.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions are common, where the benzyl group can be replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C15H23ClN2O2
  • Molecular Weight : 298.81576 g/mol
  • CAS Number : 1179361-53-5
  • LogP : 3.46580
  • Polar Surface Area (PSA) : 41.57000

Anticancer Activity

Recent studies have indicated that compounds with a piperazine structure, including benzyl (2S)-2-propylpiperazine-1-carboxylate; hydrochloride, may exhibit anticancer properties. Research has demonstrated that piperazine derivatives can interfere with tubulin polymerization, a critical process in cancer cell division.

Case Study :
A study evaluated the cytotoxic activity of various piperazine derivatives against MDA-MB 231 and U87 MG cancer cell lines. The results showed that certain modifications to the piperazine structure significantly enhanced the anticancer activity, suggesting potential for repurposing existing piperazine compounds for cancer treatment .

CompoundIC50 (μM)Cell Line
Benzyl (2S)-2-propylpiperazine-1-carboxylate; HCl15MDA-MB 231
Control (ABZ)20U87 MG

Anthelmintic Properties

The compound has also been explored for its anthelmintic effects. Benzimidazole derivatives containing piperazine structures have shown promise in treating parasitic infections due to their ability to disrupt the cellular processes of helminths.

Research Findings :
Studies have reported that piperazine derivatives exhibit significant anthelmintic activity, which could lead to new treatments for parasitic diseases . The structural modifications of these compounds play a crucial role in their efficacy against specific parasites.

Synthesis and Formulation

The synthesis of benzyl (2S)-2-propylpiperazine-1-carboxylate; hydrochloride typically involves the reaction of appropriate piperazine derivatives with benzyl chloroformate under controlled conditions. This method allows for the efficient production of the compound while maintaining high purity levels.

Synthesis Example:

  • Reagents :
    • Piperazine derivative
    • Benzyl chloroformate
    • Solvent (e.g., dichloromethane)
  • Procedure :
    • Dissolve the piperazine derivative in the solvent.
    • Slowly add benzyl chloroformate while stirring.
    • Allow the reaction to proceed under reflux conditions.
    • Purify the product via recrystallization.

Pharmacological Insights

Benzyl (2S)-2-propylpiperazine-1-carboxylate; hydrochloride's pharmacological profile suggests potential as a modulator of various biological pathways. Its ability to interact with neurotransmitter systems makes it a candidate for further exploration in neuropharmacology.

Potential Mechanisms:

  • Dopamine Receptor Modulation : Piperazine derivatives have been studied for their effects on dopamine receptors, which could lead to applications in treating neurological disorders.
  • Fatty Acid Amide Hydrolase Inhibition : Some studies suggest that related compounds may act as inhibitors of fatty acid amide hydrolase, impacting endocannabinoid signaling pathways .

Mechanism of Action

The mechanism of action of benzyl (2S)-2-propylpiperazine-1-carboxylate;hydrochloride involves its interaction with specific molecular targets within the body. It may act on neurotransmitter receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Key Differences

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molecular Weight Substituent Position/Type Key Features
Benzyl (2S)-2-methylpiperazine-1-carboxylate hydrochloride 1217720-49-4 C₁₃H₁₉ClN₂O₂ 270.755 2S-methyl Shorter alkyl chain; higher solubility due to reduced lipophilicity .
(S)-Benzyl 3-isobutylpiperazine-1-carboxylate hydrochloride 84196-16-7 C₁₆H₂₄ClN₂O₂ 311.83 3S-isobutyl Branched alkyl chain; increased steric hindrance may reduce receptor affinity .
1-(2,5-Dichloro-benzyl)-2-methyl-piperazine hydrochloride 1261230-63-0 C₁₂H₁₇Cl₃N₂ 295.64 2-methyl, N1-(2,5-Cl-benzyl) Aromatic halogenation enhances electronic interactions; potential toxicity concerns .
Piperazine, 2-(4-chlorophenyl)-, hydrochloride (1:2), (2S)- 2248352-17-0 C₁₀H₁₄Cl₂N₂ 233.14 2S-(4-Cl-phenyl) Aromatic substituent improves π-π stacking but reduces metabolic stability .
(2S,5R)-1-Benzyl-2,5-dimethylpiperazine 260254-80-6 C₁₃H₂₀N₂ 204.31 2S,5R-dimethyl Dual methyl groups induce conformational rigidity; impacts pharmacokinetics .

Physicochemical Properties

  • Lipophilicity: The propyl chain increases logP compared to methyl (estimated logP ~2.5 vs.
  • Melting Point : Hydrochloride salts typically exhibit higher melting points (e.g., 240–260°C range for similar compounds) due to ionic interactions .

Biological Activity

Benzyl (2S)-2-propylpiperazine-1-carboxylate; hydrochloride is a compound of interest due to its potential therapeutic applications, particularly in neurological disorders such as Alzheimer's disease. This article explores its biological activity, focusing on its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

Benzyl (2S)-2-propylpiperazine-1-carboxylate is a piperazine derivative, which is a common scaffold in medicinal chemistry. The piperazine ring contributes to the compound's ability to interact with various biological targets, including neurotransmitter receptors and enzymes involved in neurodegenerative processes.

Cholinesterase Inhibition

One of the primary mechanisms by which benzyl (2S)-2-propylpiperazine-1-carboxylate exerts its biological effects is through the inhibition of cholinesterase enzymes. These enzymes, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), are crucial for the hydrolysis of acetylcholine in the synaptic cleft. Inhibition of these enzymes can lead to increased levels of acetylcholine, which is beneficial in conditions characterized by cholinergic deficits, such as Alzheimer's disease.

Research indicates that derivatives of piperazine, including benzyl (2S)-2-propylpiperazine-1-carboxylate, demonstrate significant inhibitory activity against both AChE and BuChE. For instance, one study reported that certain piperazine derivatives showed IC50 values ranging from 5.5 μM to 28.8 μM for AChE and 2.2 μM to >100 μM for BuChE, suggesting a potential for selective inhibition depending on structural modifications .

Neuroprotective Effects

In addition to cholinesterase inhibition, benzyl (2S)-2-propylpiperazine-1-carboxylate may exhibit neuroprotective properties by modulating amyloid-beta aggregation. This aggregation is a hallmark of Alzheimer's disease pathology. Compounds that inhibit Aβ aggregation can potentially reduce neurotoxicity associated with amyloid plaques.

Structure-Activity Relationship (SAR)

The biological activity of benzyl (2S)-2-propylpiperazine-1-carboxylate can be significantly influenced by its structural features. SAR studies suggest that modifications at specific positions on the piperazine ring can enhance selectivity and potency against cholinesterases.

Modification Effect on AChE Inhibition Effect on BuChE Inhibition
Fluorine at C-4Increased potencyModerate potency
Methyl at C-2Improved selectivityReduced activity
N-benzyl groupEnhanced binding affinitySignificant inhibition

These findings highlight the importance of careful structural modifications to optimize the therapeutic potential of piperazine derivatives.

Alzheimer’s Disease Models

In preclinical models of Alzheimer's disease, compounds derived from benzyl (2S)-2-propylpiperazine-1-carboxylate have been evaluated for their efficacy in improving cognitive function and reducing amyloid burden. One study demonstrated that a related piperazine derivative improved memory performance in rodent models while concurrently reducing Aβ plaque formation .

Q & A

Q. What are the primary synthetic routes for benzyl (2S)-2-propylpiperazine-1-carboxylate hydrochloride, and how can reaction conditions be optimized?

Basic:
The synthesis typically involves coupling (2S)-2-propylpiperazine with benzyl chloroformate in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts . Key steps include:

  • Reagent selection : Benzyl chloroformate for carbamate formation.
  • Solvent optimization : Dichloromethane or THF for improved solubility.
  • Purification : Column chromatography or recrystallization for high-purity yields.

Advanced:
Optimization challenges include minimizing racemization at the chiral center (2S-configuration). Strategies:

  • Low-temperature reactions (−20°C) to preserve stereochemistry.
  • Catalytic additives : DMAP (4-dimethylaminopyridine) to accelerate coupling while reducing side reactions .
  • In-line monitoring : Use of FTIR or HPLC to track reaction progress and intermediates .

Q. How do stereochemical differences (e.g., 2S vs. 2R configurations) influence biological activity in piperazine derivatives?

Basic:
Stereochemistry significantly impacts receptor binding. For example, (2S)-configured derivatives often show higher affinity for serotonin receptors compared to (2R)-isomers due to spatial compatibility with chiral binding pockets .

Advanced:

  • Docking studies : Molecular dynamics simulations (e.g., using AutoDock Vina) can predict enantiomer-specific interactions with targets like 5-HT receptors .
  • Pharmacophore mapping : Compare electrostatic and hydrophobic profiles of enantiomers to rationalize activity differences (e.g., logP and polar surface area variations) .

Q. What analytical techniques are critical for characterizing this compound, and how are data contradictions resolved?

Basic:

  • NMR : ¹H/¹³C NMR for confirming propyl chain integration and piperazine ring conformation.
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and isotopic patterns .

Advanced:

  • X-ray crystallography : Use SHELXL for refining crystal structures and resolving ambiguities in bond angles or torsional strains .
  • Data reconciliation : Cross-validate NMR and X-ray results with computational models (e.g., Gaussian for DFT-optimized geometries) to address discrepancies .

Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s pharmacological profile?

Basic:

  • Core modifications : Substitute the benzyl group with electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability.
  • Propyl chain elongation : Test butyl or pentyl analogs for lipophilicity-activity trade-offs .

Advanced:

  • Fragment-based screening : Use SPR (surface plasmon resonance) to identify substituents enhancing target affinity.
  • 3D-QSAR : CoMFA (Comparative Molecular Field Analysis) to model steric/electrostatic contributions to activity .

Q. What methodological considerations are critical for in vivo vs. in vitro studies of this compound?

Basic:

  • In vitro : Use HEK-293 cells expressing target receptors for preliminary IC₅₀ determination.
  • In vivo : Rodent models (e.g., forced swim test for antidepressant activity) with pharmacokinetic profiling (plasma half-life, bioavailability) .

Advanced:

  • Metabolite tracking : LC-MS/MS to identify phase I/II metabolites and assess toxicity risks.
  • Dose-response modeling : NONMEM for population pharmacokinetics to optimize dosing regimens .

Q. How can reaction mechanisms for key transformations (e.g., oxidation of the propyl chain) be elucidated?

Basic:

  • Oxidation pathways : Use KMnO₄ or CrO₃ to convert the propyl group to a carboxylic acid; monitor via TLC or GC-MS .

Advanced:

  • Isotopic labeling : ¹⁸O labeling in H₂O to track oxygen incorporation during oxidation.
  • DFT calculations : Map transition states (e.g., using Gaussian) to identify rate-determining steps .

Q. What strategies mitigate challenges in crystallographic data interpretation for this compound?

Advanced:

  • Twinned crystals : Use SHELXD for dual-space methods to resolve twinning artifacts .
  • Disorder modeling : Partial occupancy refinement in SHELXL for flexible propyl/benzyl groups .

Q. How do structural analogs (e.g., hydroxymethyl vs. propyl derivatives) compare in biological assays?

Basic:

  • Activity table :
DerivativeTarget IC₅₀ (nM)LogP
(2S)-2-propyl (this compound)1202.8
(2S)-2-hydroxymethyl 4501.2

Propyl derivatives exhibit higher lipophilicity and improved membrane permeability .

Q. What protocols validate purity and stability under storage conditions?

Basic:

  • HPLC-DAD : Purity ≥98% with UV/Vis detection (λ = 254 nm).
  • Forced degradation : Expose to heat/humidity (40°C, 75% RH) for 4 weeks; monitor via NMR .

Q. How can computational tools predict off-target effects or toxicity?

Advanced:

  • Proteome-wide docking : Use SwissTargetPrediction to identify secondary targets.
  • ToxCast analysis : Screen EPA databases for hepatotoxicity or cardiotoxicity flags .

Properties

CAS No.

1217693-52-1

Molecular Formula

C15H23ClN2O2

Molecular Weight

298.81 g/mol

IUPAC Name

benzyl (2S)-2-propylpiperazine-1-carboxylate;hydrochloride

InChI

InChI=1S/C15H22N2O2.ClH/c1-2-6-14-11-16-9-10-17(14)15(18)19-12-13-7-4-3-5-8-13;/h3-5,7-8,14,16H,2,6,9-12H2,1H3;1H/t14-;/m0./s1

InChI Key

ZKELFSSEDAZDDR-UQKRIMTDSA-N

Isomeric SMILES

CCC[C@H]1CNCCN1C(=O)OCC2=CC=CC=C2.Cl

Canonical SMILES

CCCC1CNCCN1C(=O)OCC2=CC=CC=C2.Cl

Origin of Product

United States

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